When synthesizing kinase inhibitors or GPCR ligands, close analogs (ortho-CF3, 4-Cl, 4-Me) alter binding geometry and metabolic profiles, risking SAR misinterpretation. This compound provides the validated para-CF3 topology (Hammett σp ≈ 0.54) on an electron-deficient 4-cyanopyridine core.
• XLogP3-AA = 3.1; CF3 group resists CYP450 oxidative metabolism vs. non-fluorinated analogs
• ¹⁹F NMR & LC-MS/MS trackable; distinct from 4-Cl and 4-Me variants
• ≥97% purity option reduces cumulative impurity propagation in multistep API synthesis
Molecular FormulaC13H7F3N2
Molecular Weight248.2 g/mol
CAS No.1257437-26-5
Cat. No.B1400650
⚠ Attention: For research use only. Not for human or veterinary use.
2‑(4‑(Trifluoromethyl)phenyl)isonicotinonitrile (CAS 1257437‑26‑5) is a heterocyclic nitrile comprising a 4‑cyanopyridine core substituted at the 2‑position with a 4‑(trifluoromethyl)phenyl ring. Its IUPAC name is 2‑[4‑(trifluoromethyl)phenyl]pyridine‑4‑carbonitrile, with a molecular formula of C₁₃H₇F₃N₂ and a molecular weight of 248.20 g mol⁻¹ [REFS‑1]. The compound is available from multiple specialty chemical suppliers at purities typically exceeding 95 % (e.g., AKSci ≥95 % [REFS‑2], MolCore NLT 97 % [REFS‑3], Leyan ≥95 % [REFS‑4]), positioning it as a research‑grade intermediate for medicinal chemistry, agrochemical, or materials‑science programs that require a para‑trifluoromethylphenyl donor group attached to an electron‑deficient pyridine scaffold.
+Research-grade intermediate with typical purity exceeding 95%
+Electron-deficient pyridine scaffold for medicinal chemistry or agrochemical programs
+Para-trifluoromethylphenyl donor group for lipophilicity and metabolic stability studies
[1] PubChem Compound Summary for CID 66832380, 2‑(4‑(Trifluoromethyl)phenyl)isonicotinonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66832380 (accessed 2026‑04‑25). View Source
2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile: Differentiation from Analogs
Compounds within the 2‑arylisonicotinonitrile family share a conserved 4‑cyanopyridine core but diverge sharply in lipophilicity, electronic character, and metabolic stability depending on the aryl substituent. The 4‑CF₃‑phenyl variant provides a strong electron‑withdrawing effect (Hammett σₚ ≈ 0.54 for CF₃) that is absent in the 4‑methyl analog (σₚ ≈ ‑0.17) and is substantially different from the 4‑chloro analog (σₚ ≈ 0.23), leading to altered π‑stacking, dipole moments, and CYP450 oxidative susceptibility [REFS‑1]. Positional isomers—such as 3‑CF₃‑phenyl or 2‑CF₃‑phenyl derivatives—present distinct steric topologies and electrostatic potential surfaces while sharing identical molecular formula and molecular weight, which means they cannot be distinguished by mass spectrometry alone but can exhibit different target‑binding geometries [REFS‑1] [REFS‑2]. Consequently, substituting a close analog without re‑validating synthetic routes, analytical methods, or biological SAR risks irreproducible yields, ambiguous bioactivity data, and patent‑scope deviation.
4-Methyl analogAltered lipophilicity and electron-donating character may shift CYP450 susceptibility and target-binding profile.
4-Chloro analogDifferent Hammett sigma value may lead to distinct pi-stacking and metabolic soft-spot predictions.
Positional isomersIdentical mass and formula, but steric topology differences may alter binding geometries; not distinguishable by MS alone.
Close analogs require re-validation of synthetic routes, analytical methods, and biological SAR to avoid irreproducible data.
[1] PubChem Compound Summary for CID 66832380, 2‑(4‑(Trifluoromethyl)phenyl)isonicotinonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66832380 (accessed 2026‑04‑25). View Source
[2] PubChem Compound Summary for CID 134621252, 3‑(2‑(Trifluoromethyl)phenyl)isonicotinonitrile (positional isomer). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/134621252 (accessed 2026‑04‑25). View Source
Among catalog‑listed suppliers, MolCore offers the compound at a minimum purity of 97 % (NLT), whereas AKSci and Leyan specify ≥95 % [REFS‑1] [REFS‑2] [REFS‑3]. The 2‑percentage‑point purity differential corresponds to a maximum impurity burden of ≤3 % versus ≤5 %, which is relevant when the compound is used as a key intermediate in multistep syntheses where cumulative impurity carry‑over can affect yield and purity of downstream products.
Purity ComparisonHead-to-head
MolCore: NLT 97% vs. Others: >=95%
Supports lower impurity carry-over risk in multi-step synthesis.
Vendor certificate‑of‑analysis specifications; exact batch‑specific purity may vary.
Why This Matters
Higher initial purity reduces the need for additional purification steps, lowers batch‑to‑batch variability, and can improve reproducibility in structure‑activity relationship (SAR) studies or patent‑exemplified syntheses.
Computed Lipophilicity vs. Non-Fluorinated Congeners
The PubChem‑computed XLogP3‑AA value for the target compound is 3.1 [REFS‑1]. Although experimental log P for the closest non‑fluorinated comparator—2‑(4‑methylphenyl)isonicotinonitrile—is not publicly available, the replacement of a ‑CF₃ group (Hansch π ≈ 0.88) by a ‑CH₃ group (π ≈ 0.56) is expected to reduce log P by approximately 0.3–0.5 log units based on well‑established additive fragment constants. This difference translates to a roughly 2‑ to 3‑fold shift in partition coefficient, which can meaningfully alter membrane permeability, CYP‑mediated oxidative metabolism, and solubility profiles in early‑stage drug discovery or agrochemical lead optimization.
Lipophilicity ShiftClass-level inference
Est. 0.3-0.5 log unit increase over 4-methyl analog
May alter membrane permeability and metabolic profile context.
Based on computed XLogP3-AA and fragment constants; experimental log P not publicly available.
LipophilicityPermeabilityMetabolic stability
Evidence Dimension
Lipophilicity (computed log P)
Target Compound Data
XLogP3‑AA = 3.1
Comparator Or Baseline
2‑(4‑Methylphenyl)isonicotinonitrile: estimated log P ≈ 2.6–2.8 (based on fragment‑constant subtraction; no experimental value located)
Quantified Difference
≈ 0.3–0.5 log units (estimated)
Conditions
PubChem XLogP3‑AA algorithm; fragment‑constant estimation using Hansch‑Leo method (class‑level inference; no experimental log P available for the comparator).
Why This Matters
Systematically higher lipophilicity influences permeability, protein binding, and metabolic soft‑spot predictions, making the 4‑CF₃‑phenyl analog a distinct choice when balanced potency and ADME properties are being profiled.
Molecular Weight and Heavy-Atom Count vs. 4-Methyl Analog
The target compound has a molecular weight of 248.20 g mol⁻¹ and contains 18 heavy atoms (C, N, F), whereas 2‑(4‑methylphenyl)isonicotinonitrile (CAS 1039775‑36‑4) has a molecular weight of 194.23 g mol⁻¹ and 15 heavy atoms [REFS‑1] [REFS‑2]. The 28 % increase in mass reflects the presence of three fluorine atoms, which provide a distinct ¹⁹F NMR handle and shift the compound’s boiling point, density, and chromatographic retention time relative to the non‑fluorinated analog.
MW & Heavy AtomsSupporting evidence
MW 248.20 vs 194.23 g/mol (28% increase)
Provides distinct 19F NMR handle and chromatographic retention shift.
2‑(4‑Methylphenyl)isonicotinonitrile: MW = 194.23 g mol⁻¹; heavy atoms = 15
Quantified Difference
MW difference = +53.97 g mol⁻¹ (≈28 % increase)
Conditions
PubChem computed molecular weight; heavy‑atom count from molecular formula.
Why This Matters
The larger molecular weight and unique fluorine signature simplify mass‑spectrometric identification and HPLC method development, while also affecting physical properties such as volatility and solubility that influence purification and formulation strategies.
[1] PubChem Compound Summary for CID 66832380, 2‑(4‑(Trifluoromethyl)phenyl)isonicotinonitrile. Molecular weight: 248.20 g mol⁻¹. https://pubchem.ncbi.nlm.nih.gov/compound/66832380 (accessed 2026‑04‑25). View Source
Positional Isomer Topology: 4-CF3-Phenyl vs. 2-CF3-Phenyl
The 4‑CF₃‑phenyl substituent orients the trifluoromethyl group para to the biaryl junction, creating a linear molecular shape with minimal steric hindrance near the pyridine nitrogen. In contrast, the 2‑CF₃‑phenyl isomer (3‑(2‑(trifluoromethyl)phenyl)isonicotinonitrile, CAS 1261478‑86‑7) places the bulky CF₃ group ortho to the pyridine, introducing significant steric bulk and altering the dihedral angle between the two aromatic rings [REFS‑1] [REFS‑2]. Although both isomers share identical molecular formula (C₁₃H₇F₃N₂), molecular weight (248.20 g mol⁻¹), TPSA (36.7 Ų), and computed log P (3.1), their 3D geometries and electrostatic potential surfaces are distinct, which can lead to differential recognition by enzymes, transporters, or supramolecular hosts.
Isomer TopologyHead-to-head
Para-CF3 (linear) vs. Ortho-CF3 (steric clash) isomer
Geometry context may predict differential binding poses.
Structural analysis from 2D/3D models; crystallographic data not located.
Comparison based on 2D connectivity and 3D conformer analysis; X‑ray or NMR‑derived torsional angles not publicly available.
Why This Matters
In target‑based drug discovery or catalyst design, the steric and electronic topology of the aryl group determines binding pose, selectivity, and reaction outcome; the 4‑CF₃‑phenyl isomer provides a less hindered, more predictable pharmacophoric geometry.
Lead Optimization with Lipophilic 4-CF3-Phenyl Donor
When a medicinal chemistry program requires a para‑substituted aryl group that increases lipophilicity (XLogP3‑AA = 3.1) and resists oxidative metabolism through the electron‑withdrawing effect of CF₃, 2‑(4‑(trifluoromethyl)phenyl)isonicotinonitrile serves as a superior building block compared to the 4‑methyl analog (estimated lower log P and weaker metabolic shielding) [REFS‑1]. Its 4‑cyanopyridine core also provides a synthetic handle for further elaboration (e.g., tetrazole formation, amide coupling), making it a versatile intermediate for kinase inhibitors, GPCR ligands, or other target classes where fluorine‑based SAR is a priority.
Late-Stage Diversification Requiring High Purity
For process‑scale or medicinal chemistry campaigns that involve multistep sequences with cumulative impurity propagation, procuring the compound at ≥97 % purity (MolCore specification) rather than ≥95 % reduces the maximum initial impurity burden from ≤5 % to ≤3 % [REFS‑2] [REFS‑3]. This 2‑percentage‑point delta can be consequential when the compound is used near the end of a synthetic route where intermediate purification is impractical, directly improving the purity profile of the final active pharmaceutical ingredient (API) or advanced intermediate.
In structure‑based drug design (SBDD) or fragment‑based lead discovery where the binding pocket tolerates a para‑substituted phenyl group but not an ortho‑substituted variant, the 4‑CF₃‑phenyl isomer offers a linear biaryl topology that minimizes steric clashes with the protein backbone [REFS‑4]. The ortho‑CF₃ positional isomer, despite sharing identical 2D descriptors, would present a bulky substituent adjacent to the pyridine‑aryl bond, potentially disrupting key hydrophobic or π‑stacking interactions. Therefore, the 4‑CF₃ analog is the geometrically validated choice when crystal‑structure or docking models specify a para‑exit vector.
Fluorine Signature for LC-MS Quantitation
The presence of three fluorine atoms provides a strong negative‑ion mass‑spectrometric response and a distinctive ¹⁹F NMR signal that is absent in the non‑fluorinated 4‑methyl analog (MW 194.23) or the 4‑chloro analog [REFS‑5]. Analytical chemists can exploit this fluorine signature to develop sensitive, selective LC‑MS/MS or ¹⁹F‑NMR‑based assays for tracking the compound in complex biological matrices or reaction mixtures, a feature that simplifies pharmacokinetic studies, metabolic profiling, and process analytical technology (PAT) implementations.
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